1-Chloro-4-(2-chloroethynyl)benzene
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Overview
Description
1-Chloro-4-(2-chloroethynyl)benzene is an organic compound with the molecular formula C8H5Cl2 It is a derivative of benzene, where a chlorine atom and a chloroethynyl group are substituted at the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chloroethynyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst. This reaction proceeds via a Sonogashira coupling mechanism, where the palladium catalyst facilitates the formation of the carbon-carbon triple bond between the acetylene and the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency palladium catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-chloroethynyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Addition: The chloroethynyl group can participate in electrophilic addition reactions, where electrophiles add to the carbon-carbon triple bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Electrophilic Addition: Reagents such as bromine (Br2) and hydrogen chloride (HCl) can be used for electrophilic addition reactions.
Major Products:
Nucleophilic Substitution: The major products include phenol derivatives and other substituted benzene compounds.
Electrophilic Addition: The major products are haloalkenes and other addition products, depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-chloroethynyl)benzene involves its interactions with various molecular targets. In nucleophilic substitution reactions, the chlorine atom on the benzene ring is replaced by a nucleophile, leading to the formation of new chemical bonds . In electrophilic addition reactions, the chloroethynyl group reacts with electrophiles, resulting in the addition of new atoms or groups to the carbon-carbon triple bond .
Comparison with Similar Compounds
1-Chloro-4-(2-chloroethynyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynylbenzene: This compound lacks the additional chlorine atom on the ethynyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-(phenylethynyl)benzene: This compound has a phenyl group instead of a chlorine atom on the ethynyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its dual functionality, with both a chloroethynyl group and a chlorine atom on the benzene ring, allowing for diverse chemical reactions and applications.
Properties
CAS No. |
113110-45-5 |
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Molecular Formula |
C8H4Cl2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
1-chloro-4-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8H4Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H |
InChI Key |
TXXYLNQDYLBDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCl)Cl |
Origin of Product |
United States |
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